molecular formula C8H8ClI B6223721 1-chloro-2-iodo-3,5-dimethylbenzene CAS No. 939990-11-1

1-chloro-2-iodo-3,5-dimethylbenzene

Cat. No.: B6223721
CAS No.: 939990-11-1
M. Wt: 266.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-chloro-2-iodo-3,5-dimethylbenzene is an aromatic compound with the molecular formula C8H8ClI. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and two methyl groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-chloro-2-iodo-3,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the halogenation of 1,3-dimethylbenzene (m-xylene) using chlorine and iodine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalysts can enhance the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-chloro-2-iodo-3,5-dimethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution: Methoxy derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Hydrocarbons.

Mechanism of Action

The mechanism of action of 1-chloro-2-iodo-3,5-dimethylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The presence of electron-donating methyl groups and electron-withdrawing halogen atoms influences the reactivity and orientation of the substitution reactions. The compound can form reactive intermediates, such as arenium ions, which undergo further transformations to yield the final products .

Comparison with Similar Compounds

Uniqueness: 1-chloro-2-iodo-3,5-dimethylbenzene is unique due to the combination of chlorine and iodine substituents along with two methyl groups on the benzene ring. This specific substitution pattern provides distinct reactivity and makes it valuable for various synthetic and research applications .

Properties

CAS No.

939990-11-1

Molecular Formula

C8H8ClI

Molecular Weight

266.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.